molecular formula C14H6N2O B3260984 Dibenzo[b,d]furan-3,7-dicarbonitrile CAS No. 33763-36-9

Dibenzo[b,d]furan-3,7-dicarbonitrile

Cat. No.: B3260984
CAS No.: 33763-36-9
M. Wt: 218.21 g/mol
InChI Key: VPEXKVZOURGOKV-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-3,7-dicarbonitrile is an organic compound with the molecular formula C14H6N2O It is a derivative of dibenzofuran, featuring two cyano groups at the 3 and 7 positions of the dibenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo[b,d]furan-3,7-dicarbonitrile typically involves the cyclization of substituted biphenyls or the O-arylation of substituted phenols followed by cyclization of diaryl ethers . One common method includes the use of metal complex catalysis to facilitate the formation of the dibenzofuran core . Additionally, photochemical reactions have been explored for the preparation of dibenzofuran derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar synthetic routes as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,d]furan-3,7-dicarbonitrile undergoes various chemical reactions, including:

    Electrophilic substitution reactions: Such as halogenation and Friedel-Crafts reactions.

    Nucleophilic substitution reactions: Involving the cyano groups.

    Oxidation and reduction reactions: Modifying the functional groups attached to the dibenzofuran core.

Common Reagents and Conditions

    Halogenation: Typically involves reagents like chlorine or bromine in the presence of a catalyst.

    Friedel-Crafts reactions: Often use aluminum chloride (AlCl3) as a catalyst.

    Oxidation: Can be achieved using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Commonly employs reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated dibenzofuran derivatives, while Friedel-Crafts reactions can introduce various alkyl or acyl groups onto the dibenzofuran core .

Mechanism of Action

The mechanism of action of dibenzo[b,d]furan-3,7-dicarbonitrile involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzo[b,d]furan-3,7-dicarbonitrile is unique due to the presence of cyano groups, which can significantly alter its chemical reactivity and potential applications compared to its parent compound and other derivatives. These cyano groups can participate in various chemical reactions, making this compound a versatile building block for the synthesis of more complex molecules.

Properties

IUPAC Name

dibenzofuran-3,7-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6N2O/c15-7-9-1-3-11-12-4-2-10(8-16)6-14(12)17-13(11)5-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEXKVZOURGOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)OC3=C2C=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 3,7-dibromo-dibenzofuran (18, 10.27 g, 31.51 mmol) and copper(I) cyanide (8.23 g, 94.5 mmol) in DMF (80 mL) was refluxed under N2 for 6 h. The reaction mixture was poured into ice-water (300 mL). The precipitated solid was collected and stirred for 5 h in a solution of ethylenediamine (50 mL) in water (300 mL). The solid was filtered off, washed with water, then stirred in 10% sodium cyanide solution (100 mL) for 4 h. The solid was further purified by suspension in hot ethanol (100 mL) to give a pale yellow powder (6.69 g, 97.43%): mp 322-325° C. (dec.); HPLC method 3 tR=16.56 min (96.6 area %); 1H NMR (300 MHz, DMSO-d6) δ 8.51 (d, J=8.3 Hz, 2 H), 8.48 (s, 2 H), 7.95 (dd, J1=8.3 Hz, J2=1.0 Hz, 2 H); EI-MS m/z 218 (M+). Anal. (C14H6N2.0.23H2O) C, H, N.
Quantity
10.27 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
8.23 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
97.43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzo[b,d]furan-3,7-dicarbonitrile
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Dibenzo[b,d]furan-3,7-dicarbonitrile
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Dibenzo[b,d]furan-3,7-dicarbonitrile
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Reactant of Route 6
Dibenzo[b,d]furan-3,7-dicarbonitrile

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